N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine
CAS No.: 182507-83-1
Cat. No.: VC20931216
Molecular Formula: C52H36N2
Molecular Weight: 688.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182507-83-1 |
|---|---|
| Molecular Formula | C52H36N2 |
| Molecular Weight | 688.9 g/mol |
| IUPAC Name | N-[4-[4-(N-phenanthren-9-ylanilino)phenyl]phenyl]-N-phenylphenanthren-9-amine |
| Standard InChI | InChI=1S/C52H36N2/c1-3-17-41(18-4-1)53(51-35-39-15-7-9-21-45(39)47-23-11-13-25-49(47)51)43-31-27-37(28-32-43)38-29-33-44(34-30-38)54(42-19-5-2-6-20-42)52-36-40-16-8-10-22-46(40)48-24-12-14-26-50(48)52/h1-36H |
| Standard InChI Key | LBFXFIPIIMAZPK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C7=CC=CC=C75)C8=CC9=CC=CC=C9C1=CC=CC=C18 |
| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C7=CC=CC=C75)C8=CC9=CC=CC=C9C1=CC=CC=C18 |
Introduction
Chemical Identity and Structure
N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine represents a specialized class of triphenylamine derivatives. Its structure consists of a central biphenyl unit with two nitrogen atoms, each connected to one phenyl group and one phenanthrene group.
Basic Chemical Properties
The fundamental chemical properties of this compound are summarized in the following table:
Alternative Nomenclature and Identifiers
Due to its complex structure, this compound is known by several alternative names in scientific literature and commercial catalogs:
Physical Properties
The physical characteristics of N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine are essential for understanding its behavior in various applications and developing appropriate handling procedures.
Appearance and Physical State
Thermal Properties and Stability
Applications in Materials Science
N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine has attracted significant interest from researchers in materials science due to its electronic properties.
Electronic Interactions and Applications
Research indicates that N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine can interact with semiconductors and metals, affecting charge transfer processes. These properties make it particularly valuable in:
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Organic Light-Emitting Diodes (OLEDs)
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Organic photovoltaic cells
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Organic field-effect transistors
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Charge transport layers in electronic devices
The compound's extended conjugated π-electron system contributes to its efficient charge transport capabilities, making it valuable for these applications.
Structural Advantages
The unique molecular architecture of N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine provides several advantages:
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The phenanthrene groups extend the π-conjugation, enhancing electronic properties
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The triphenylamine core facilitates hole transport
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The three-dimensional structure can prevent excessive aggregation in solid films
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Thermal stability allows for various processing methods and operating conditions
These characteristics make the compound superior to simpler analogues like N,N'-Diphenylbenzidine for certain electronic applications .
Comparison with Related Compounds
Understanding the relationship between N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine and structurally similar compounds provides valuable insights into structure-property relationships.
Structural Analogues
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